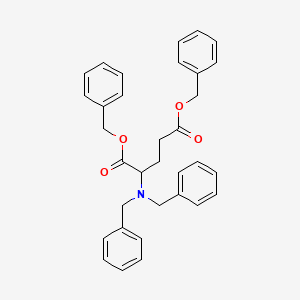
Dibenzyl 2-(dibenzylamino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-(dibenzylamino)pentanedioate is an organic compound with a complex molecular structure. It contains 56 atoms, including 27 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and ester and amide functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dibenzyl 2-(dibenzylamino)pentanedioate involves several steps. One common method is the reaction of benzaldehyde with ammonia to form dibenzylamine. This reaction is typically carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressure of 1.0-5.0 MPa. Catalysts such as palladium, nickel, ruthenium, osmium, iridium, copper, and tin are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of benzyl chloride and aniline in the presence of iodine as a catalyst. The reaction is carried out under normal pressure, and the byproduct hydrogen chloride is removed through neutralization and washing. The product is then purified through high vacuum distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-(dibenzylamino)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or rhodium (Rh) catalysts is often employed.
Substitution: Reagents like benzyl chloride and aniline are used in the presence of iodine as a catalyst.
Major Products Formed
The major products formed from these reactions include dibenzylamine, dibenzyl disulfide, and dibenzyl sulfide .
Applications De Recherche Scientifique
Dibenzyl 2-(dibenzylamino)pentanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dibenzyl 2-(dibenzylamino)pentanedioate involves its interaction with molecular targets and pathways. The compound undergoes hydrogenation reactions, where the dibenzyl protecting group is removed using palladium hydroxide (Pd(OH)2) as a catalyst under hydrogen pressure. This process yields chiral amino alcohols, which serve as scaffolds for chiral ligands or auxiliaries in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl disulfide
- Dibenzyl sulfide
- Bibenzyl
Uniqueness
Dibenzyl 2-(dibenzylamino)pentanedioate is unique due to its complex structure, which includes multiple aromatic rings and ester and amide functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C33H33NO4 |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
dibenzyl 2-(dibenzylamino)pentanedioate |
InChI |
InChI=1S/C33H33NO4/c35-32(37-25-29-17-9-3-10-18-29)22-21-31(33(36)38-26-30-19-11-4-12-20-30)34(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28/h1-20,31H,21-26H2 |
Clé InChI |
YYCQOYRNOSTTNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
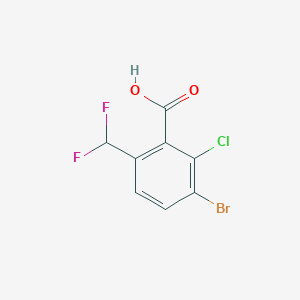
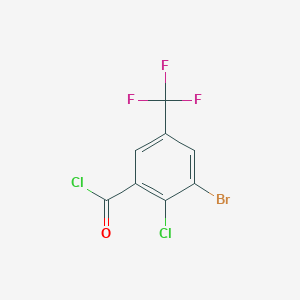
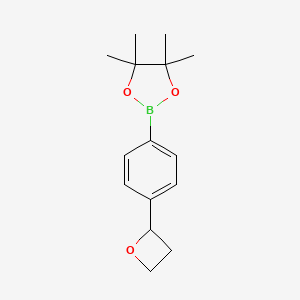

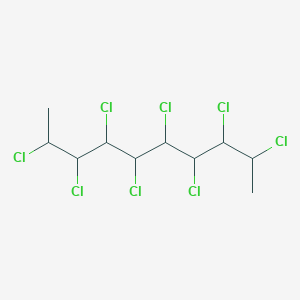
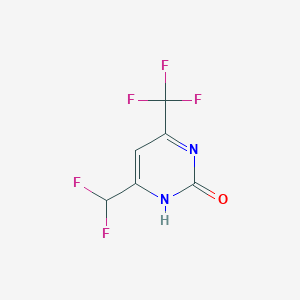



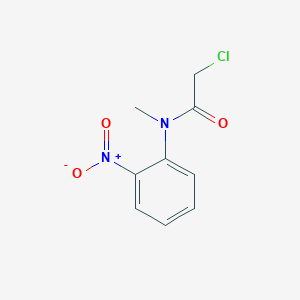

![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
